molecular formula C10H10N2O2 B1420898 3-cyano-N-methoxy-N-methylbenzamide CAS No. 329943-13-7

3-cyano-N-methoxy-N-methylbenzamide

Cat. No.: B1420898
CAS No.: 329943-13-7
M. Wt: 190.2 g/mol
InChI Key: AIQPBPOXFJEVFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyano-N-methoxy-N-methylbenzamide is an organic compound with the molecular formula C10H10N2O2 It is a derivative of benzamide, featuring a cyano group (-CN) and a methoxy group (-OCH3) attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-methoxy-N-methylbenzamide typically involves the reaction of 3-cyanobenzoyl chloride with N-methoxy-N-methylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste. Solvent recovery and recycling are also implemented to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-methoxy-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzamide derivatives with oxidized functional groups.

    Reduction: Formation of 3-amino-N-methoxy-N-methylbenzamide.

    Substitution: Formation of various substituted benzamides depending on the reagents used.

Scientific Research Applications

3-cyano-N-methoxy-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-cyano-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The methoxy group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 3-cyano-N-methylbenzamide
  • 4-cyano-N-methoxy-N-methylbenzamide
  • 3-cyano-N-ethylbenzamide

Uniqueness

3-cyano-N-methoxy-N-methylbenzamide is unique due to the presence of both cyano and methoxy groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in organic synthesis and a valuable tool in scientific research.

Properties

IUPAC Name

3-cyano-N-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-12(14-2)10(13)9-5-3-4-8(6-9)7-11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQPBPOXFJEVFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=CC(=C1)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-cyano-N-methoxy-N-methylbenzamide
Reactant of Route 2
Reactant of Route 2
3-cyano-N-methoxy-N-methylbenzamide
Reactant of Route 3
Reactant of Route 3
3-cyano-N-methoxy-N-methylbenzamide
Reactant of Route 4
Reactant of Route 4
3-cyano-N-methoxy-N-methylbenzamide
Reactant of Route 5
Reactant of Route 5
3-cyano-N-methoxy-N-methylbenzamide
Reactant of Route 6
Reactant of Route 6
3-cyano-N-methoxy-N-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.